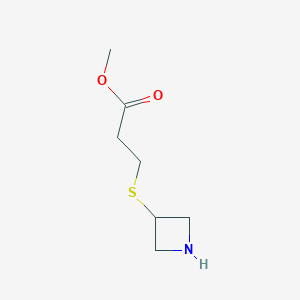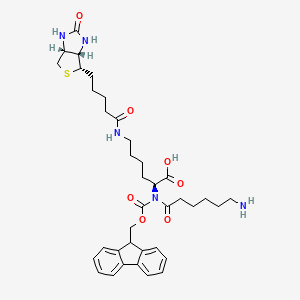
Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine is a complex chemical compound primarily used in biochemical and molecular biology research. It is a derivative of lysine, an essential amino acid, and is modified with biotin and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in proteomics research for protein labeling and conjugation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine involves several steps:
Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is typically achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate.
Biotinylation: The biotin moiety is introduced by reacting the Fmoc-protected lysine with biotinyl-epsilon-aminocaproic acid. This step often requires coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling Agents: DCC and NHS are frequently used in the biotinylation step to facilitate amide bond formation.
Major Products Formed
Deprotected Lysine Derivative: Removal of the Fmoc group yields the free amino form of the lysine derivative.
Biotin-Conjugated Proteins: Conjugation with avidin or streptavidin results in biotinylated proteins, which are useful in various biochemical assays.
Scientific Research Applications
Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine has several applications in scientific research:
Protein Labeling: It is used to label proteins with biotin, enabling their detection and purification using avidin or streptavidin-based methods.
Peptide Synthesis: The Fmoc group allows for controlled peptide synthesis, making it useful in the production of custom peptides for research purposes.
Affinity Purification: The strong interaction between biotin and avidin/streptavidin is exploited for the purification of biotinylated molecules from complex mixtures.
Molecular Biology: It is used in various molecular biology techniques, including Western blotting, ELISA, and immunoprecipitation.
Mechanism of Action
The mechanism of action of Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine involves its ability to label proteins with biotin. The biotin moiety binds strongly to avidin or streptavidin, allowing for the detection, purification, and analysis of biotinylated proteins. The Fmoc group serves as a protecting group during peptide synthesis, ensuring selective reactions at specific sites .
Comparison with Similar Compounds
Similar Compounds
Nalpha-Fmoc-L-lysine: Similar to Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine but lacks the biotin moiety.
Nepsilon-biotinyl-L-lysine: Contains the biotin moiety but lacks the Fmoc protecting group.
Fmoc-L-lysine: A simpler derivative used in peptide synthesis without the biotinylation.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the biotin moiety. This combination allows for controlled peptide synthesis and subsequent biotinylation, making it highly versatile for various biochemical applications .
Properties
Molecular Formula |
C37H49N5O7S |
|---|---|
Molecular Weight |
707.9 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[6-aminohexanoyl(9H-fluoren-9-ylmethoxycarbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C37H49N5O7S/c38-20-10-1-2-19-33(44)42(37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28)30(35(45)46)16-9-11-21-39-32(43)18-8-7-17-31-34-29(23-50-31)40-36(47)41-34/h3-6,12-15,28-31,34H,1-2,7-11,16-23,38H2,(H,39,43)(H,45,46)(H2,40,41,47)/t29-,30-,31-,34-/m0/s1 |
InChI Key |
YLJAQXWNASQWTQ-MEROQGEASA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N(C(=O)CCCCCN)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N(C(=O)CCCCCN)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
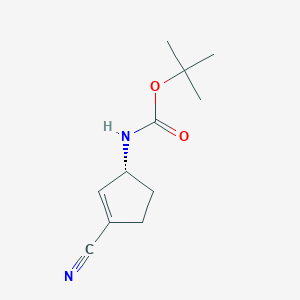
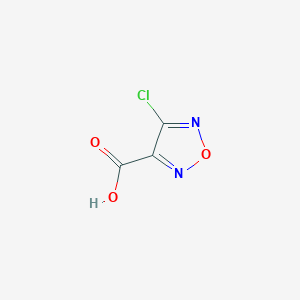
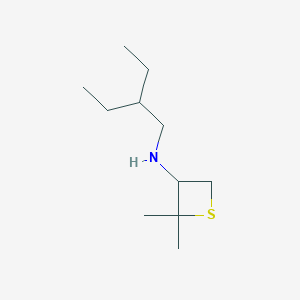
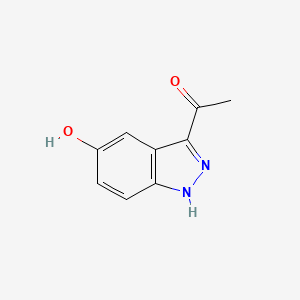

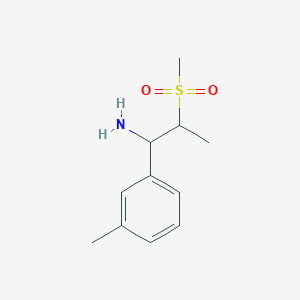
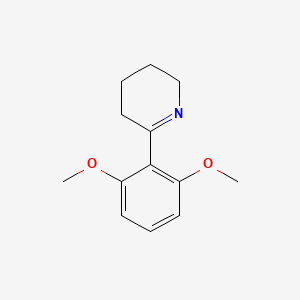
![tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B13021781.png)
![tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13021783.png)
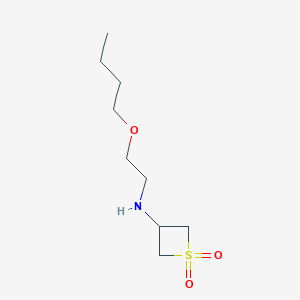
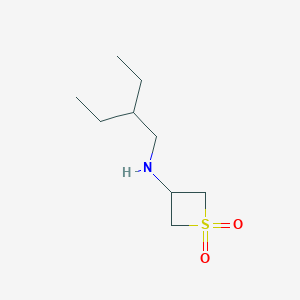
![(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B13021798.png)
